Pde10-IN-1
Description
Overview of Phosphodiesterase Superfamily and Cyclic Nucleotide Signaling
Cyclic nucleotide phosphodiesterases (PDEs) constitute a superfamily of enzymes vital for cellular signaling across mammalian tissues. nih.govphysiology.org These enzymes regulate the intracellular concentrations of the second messenger molecules, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), by hydrolyzing their phosphodiester bonds. nih.govphysiology.orgebi.ac.ukgrc.orgoup.com The PDE superfamily comprises 11 distinct gene families (PDE1 to PDE11), with over 20 genes encoding potentially more than 50 different PDE proteins. nih.govoup.com This diversity allows PDEs to selectively regulate various cellular functions and contribute to the localization, duration, and amplitude of cyclic nucleotide signaling within specific subcellular domains. nih.govebi.ac.ukoup.com PDEs are crucial for signal transduction and integrate cyclic nucleotide cascades with other signaling pathways, potentially contributing to signal compartmentalization. ebi.ac.ukoup.com
Unique Expression and Localization of PDE10A in the Central Nervous System
PDE10A exhibits a notably restricted expression pattern, being predominantly found in the central nervous system, particularly within the striatum. researchgate.netfrontiersin.orgresearchgate.net This unique localization underscores its potential significance in regulating neuronal function and behavior.
Within the striatum, PDE10A is highly and almost exclusively expressed in the GABAergic medium spiny projection neurons (MSNs), which are the principal neurons of the striatum. researchgate.netfrontiersin.orgresearchgate.netoup.comresearchgate.netnih.gov PDE10A is found in both direct and indirect pathway MSNs but is absent in striatal interneurons. frontiersin.orgresearchgate.netoup.comnih.gov Immunoelectron microscopy studies indicate that PDE10A is localized to the membranes of dendrites and dendritic spines of MSNs, positioning it to modulate postsynaptic cyclic nucleotide signaling involved in integrating glutamatergic and dopaminergic neurotransmission. frontiersin.orgresearchgate.netoup.comnih.gov High PDE10A expression is also observed in MSN axons and terminals within the substantia nigra pars reticulata (SNr) and external globus pallidus. frontiersin.orgnih.gov This specific localization within the basal ganglia circuitry, which is critical for motor control, cognition, and behavior, highlights PDE10A's important role in regulating striatal activity. researchgate.netresearchgate.netoup.comresearchgate.netpatsnap.com As a dual-substrate phosphodiesterase, PDE10A is capable of regulating both cAMP and cGMP signaling within these neurons. frontiersin.orgnih.govfrontiersin.org
Beyond the central nervous system, PDE10A has also been shown to be expressed in adipose tissues, including both brown and white adipose tissue in mice and humans. ahajournals.orgresearchgate.netembopress.orgnih.govembopress.org Research indicates a role for PDE10A in the control of thermogenic expression in these tissues. researchgate.net Studies using PDE10A inhibitors have explored its connection to the regulation of energy homeostasis and insulin (B600854) sensitivity. ahajournals.orgresearchgate.netembopress.orgnih.govembopress.org
Rationale for PDE10A as a Pharmacological Target for Central Nervous System Disorders
The highly enriched and specific expression of PDE10A in striatal MSNs makes it an attractive target for pharmacological intervention in various neuropsychiatric and neurodegenerative disorders linked to basal ganglia dysfunction. researchgate.netfrontiersin.orgresearchgate.netpatsnap.comspandidos-publications.com Abnormal expression or function of PDE10A can disrupt signal transmission within the basal ganglia circuit, potentially contributing to conditions such as schizophrenia, Huntington's disease (HD), Parkinson's disease (PD), and Alzheimer's disease (AD). researchgate.netresearchgate.netpatsnap.com
Inhibition of PDE10A leads to increased intracellular levels of cAMP and cGMP within MSNs. patsnap.comnih.govfrontiersin.org This elevation in cyclic nucleotides can modulate downstream signaling pathways influenced by dopamine (B1211576) D1 and D2 receptors, which are key in regulating the balance between the direct and indirect pathways of the basal ganglia. researchgate.netoup.compatsnap.comnih.gov By influencing these pathways, PDE10A inhibitors are conceptually attractive for disorders characterized by dysregulated dopamine signaling and altered striatal function. researchgate.netpatsnap.com
Research compounds, such as Pde10-IN-1, are utilized to investigate the therapeutic potential of PDE10A inhibition. This compound is described as a phosphodiesterase 2 (PDE2) and PDE10 inhibitor. glpbio.commedchemexpress.com Studies have reported IC50 values for this compound against human PDE2A and rat PDE10A, as well as lower potency against human PDE4D and PDE11A. glpbio.commedchemexpress.com Such compounds serve as valuable tools in preclinical studies to understand the effects of PDE10A modulation on neuronal activity and behavior. For instance, pharmacological inhibition of PDE10A has been shown to increase the responsiveness of striatal projection neurons to cortical stimulation in rats. nih.gov Preclinical studies using PDE10A inhibitors have explored their potential efficacy in animal models of schizophrenia, Parkinson's disease, Huntington's disease, and Alzheimer's disease, as well as cognitive deficits, obesity, and depression. researchgate.netresearchgate.netembopress.orgnih.govembopress.orgspandidos-publications.commichaeljfox.org
While PDE10A inhibitors have shown promise in animal models, their translation to clinical success for CNS disorders has faced challenges. researchgate.netnih.gov However, research continues to explore the complex role of PDE10A in brain circuitry and the potential of selective inhibitors to address the underlying pathophysiology of these conditions. researchgate.netnih.gov The use of specific research compounds like this compound remains integral to this ongoing investigation, helping to elucidate the precise functions of PDE10A and evaluate the potential therapeutic window for targeting this enzyme.
Inhibitory Activity of this compound
| Target | IC50 (nM) | Species |
| hPDE2A | 29 | Human |
| rPDE10A | 480 | Rat |
| hPDE4D | 5890 | Human |
| hPDE11A | 6920 | Human |
Data compiled from search results glpbio.commedchemexpress.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms Regulated by Pde10a
Hydrolysis of Cyclic Adenosine (B11128) Monophosphate (cAMP) and Cyclic Guanosine (B1672433) Monophosphate (cGMP)
PDE10A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP patsnap.compatsnap.comresearchgate.net. This hydrolysis converts the active cyclic nucleotides into their inactive linear forms, AMP and GMP, respectively, thereby terminating their signaling cascades patsnap.com. While PDE10A can hydrolyze both, it generally exhibits a higher affinity for cAMP and is more efficient in its hydrolysis uniprot.orguniprot.orgfrontiersin.org. The strategic localization of PDE10A within striatal MSNs allows it to precisely control the duration and amplitude of cyclic nucleotide signaling in response to various inputs, including those from dopaminergic and glutamatergic systems patsnap.comnih.gov. Inhibition of PDE10A by compounds like Pde10-IN-1 leads to elevated intracellular levels of both cAMP and cGMP in these neurons nih.govahajournals.org.
Research findings highlight the impact of PDE10A inhibition on cyclic nucleotide levels. For example, studies in mice and rats have shown that acute pharmacological inhibition of PDE10A results in a robust increase in striatal cAMP and cGMP levels nih.gov.
A summary of PDE10A's hydrolytic activity is presented in the table below:
| Substrate | Hydrolysis Product | Relative Affinity (vs. cAMP) | Efficiency |
| cAMP | AMP | 1x | Higher |
| cGMP | GMP | Lower (~20-fold) frontiersin.org | Lower |
Downstream Signaling Cascades Modulated by PDE10A Activity
By regulating intracellular cAMP and cGMP levels, PDE10A significantly influences several downstream signaling pathways critical for striatal function. Inhibition of PDE10A by this compound disrupts this regulation, leading to altered activity in these cascades patsnap.com.
Dopaminergic Receptor Signaling (D1 and D2 Pathways)
Dopamine (B1211576) receptors, particularly the D1 and D2 subtypes, are highly expressed in striatal MSNs and play opposing roles in modulating neuronal activity patsnap.comfrontiersin.org. D1 receptors are primarily coupled to Gs/olf proteins, which stimulate adenylyl cyclase and increase cAMP production. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels diva-portal.orgoup.combiorxiv.org.
PDE10A is strategically positioned to modulate signaling downstream of both D1 and D2 receptors frontiersin.org. Inhibition of PDE10A enhances cAMP/PKA signaling in both direct pathway MSNs (expressing D1 receptors) and indirect pathway MSNs (expressing D2 receptors) oup.comnih.govnih.gov. In direct pathway neurons, PDE10A inhibition potentiates D1 receptor signaling. In indirect pathway neurons, it activates cAMP/PKA signaling and can influence D2 receptor signaling, although the interaction is complex and may involve other pathways like adenosine A2A receptor signaling frontiersin.orgdiva-portal.orgoup.comoup.comnih.gov. Studies suggest that the effects of PDE10A inhibition might be biased towards the indirect pathway in some contexts frontiersin.orgoup.com.
Research indicates that PDE10A inhibition can increase the expression of markers for both direct and indirect pathways, such as substance P and enkephalin, respectively, further supporting its role in modulating both pathways nih.gov.
Glutamatergic Receptor Signaling
Striatal MSNs also receive significant glutamatergic input from the cortex patsnap.comnih.gov. Glutamatergic signaling, particularly through NMDA and AMPA receptors, can interact with cyclic nucleotide signaling pathways regulated by PDE10A nih.gov. PDE10A has been found to be part of signaling complexes involving scaffolding proteins like AKAP150 and PSD95, which also interact with NMDA receptors nih.gov. This suggests a localized regulation of cyclic nucleotide pools influenced by glutamatergic activity. While the precise mechanisms are still being elucidated, PDE10A's location allows it to integrate signals from both dopaminergic and glutamatergic inputs patsnap.comnih.gov.
cAMP-Response Element-Binding Protein (CREB) Pathway
The cAMP-Response Element-Binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory patsnap.comresearchgate.net. cAMP-dependent activation of Protein Kinase A (PKA) leads to the phosphorylation of CREB, which in turn influences gene expression nih.govresearchgate.net. Since PDE10A hydrolyzes cAMP, its inhibition leads to increased cAMP levels and subsequent activation of the PKA/CREB pathway patsnap.comnih.govresearchgate.net.
Studies have shown that PDE10A inhibition results in a robust increase in phosphorylated CREB (pCREB) levels in the striatum nih.govresearchgate.netfrontiersin.org. This increase in pCREB is considered a surrogate marker for changes in cAMP signaling downstream of PDE10A inhibition frontiersin.orgfrontiersin.org. Elevated CREB phosphorylation due to PDE10A inhibition has been linked to increased levels of brain-derived neurotrophic factor (BDNF), a key neurotrophic factor involved in neuronal survival and plasticity patsnap.comnih.gov.
Data on the effect of PDE10A inhibition on pCREB levels in the striatum from research studies:
| Treatment | Brain Region | Effect on pCREB Levels | Reference |
| PDE10A Inhibition | Striatum | Increased | nih.govresearchgate.netfrontiersin.org |
| PDE10A Inhibition | Cortex | Increased | nih.gov |
Protein Kinase A (PKA) Signaling
Protein Kinase A (PKA) is a primary downstream effector of cAMP signaling medchemexpress.comahajournals.org. Increased intracellular cAMP levels, resulting from PDE10A inhibition, lead to the activation of PKA oup.comannalsmedres.orgpatsnap.com. Activated PKA then phosphorylates various target proteins, including ion channels, receptors, and transcription factors like CREB, thereby mediating a wide range of cellular responses researchgate.net.
In the striatum, PDE10A inhibition-mediated activation of PKA is essential for modulating dopamine neurotransmission annalsmedres.org. PKA activation influences the phosphorylation state of key proteins like DARPP-32 (Dopamine- and cAMP-Regulated PhosphoProtein of 32 kDa), which in turn regulates the activity of protein phosphatase-1 and downstream signaling cascades researchgate.net. PDE10A inhibition has been shown to increase DARPP-32 phosphorylation at Thr34, a site specifically phosphorylated by PKA oup.comresearchgate.net.
Protein Kinase G (PKG) Signaling
Similar to PKA, Protein Kinase G (PKG) is a downstream effector, primarily activated by cGMP abcam.com. As PDE10A also hydrolyzes cGMP, its inhibition leads to increased intracellular cGMP levels and subsequent activation of PKG signaling ahajournals.orgpatsnap.comoncotarget.com.
Research indicates that PDE10A inhibition can activate signaling through PKG patsnap.comoncotarget.com. PKG activation, resulting from elevated cGMP due to PDE10A inhibition, has been implicated in various cellular processes, including the regulation of protein phosphorylation and potential influence on pathways like β-catenin signaling oncotarget.com. Studies in cardiomyocytes, for instance, have shown that PDE10A contributes to certain cellular effects by antagonizing cGMP/PKG signaling, and PDE10A inhibition can regulate processes via both cAMP/PKA and cGMP/PKG-dependent signaling ahajournals.orgresearchgate.net.
Beta-catenin and MAPK Signaling
Research, primarily conducted in the context of cancer biology, has indicated a link between PDE10A and the regulation of Beta-catenin and MAPK signaling pathways. Studies have shown that PDE10A is overexpressed in certain cancer cells, such as lung tumor cells and epithelial ovarian cancer cells nih.govoncotarget.comnih.govresearchgate.netaacrjournals.org. Inhibition or genetic silencing of PDE10A in these cells has been reported to suppress cell growth and induce apoptosis nih.govoncotarget.comnih.govaacrjournals.org.
Mechanistically, PDE10A inhibition has been associated with the modulation of Beta-catenin and MAPK signaling. In lung tumor cells, PDE10 inhibition was found to increase intracellular cGMP levels and activate protein kinase G (PKG), which in turn inhibited pathways involving Beta-catenin and MAPK signaling nih.govoncotarget.com. Specifically, a PDE10 inhibitor (PQ10) increased the phosphorylation of Beta-catenin, leading to reduced levels of Beta-catenin and downstream targets like cyclin D1 and survivin nih.govoncotarget.com. PQ10 also suppressed RAS-activated RAF/MAPK signaling nih.govoncotarget.com.
Similarly, in ovarian cancer cells, PDE10A inhibition has been shown to decrease Wnt-induced Beta-catenin nuclear translocation and reduce EGF-mediated activation of RAS/MAPK pathways nih.govaacrjournals.org. These effects are suggested to be mediated, at least in part, through the activation of cGMP/PKG and cAMP/PKA signaling pathways nih.govaacrjournals.org.
While these findings primarily stem from cancer cell lines, they demonstrate that PDE10A activity can influence Beta-catenin and MAPK signaling cascades. The extent to which this compound specifically impacts these pathways in striatal medium spiny neurons requires further investigation, as the provided search results detailing the effects of this compound on these specific pathways in MSNs were not available. However, the role of PDE10A in regulating cyclic nucleotides, which are upstream of kinases like PKA and PKG known to interact with Beta-catenin and MAPK pathways, suggests a potential regulatory link.
Regulation of Gene Expression in Medium Spiny Neurons
PDE10A plays a crucial role in regulating gene expression within striatal medium spiny neurons. Its high expression in both direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathway MSNs positions it to influence the signaling cascades in both neuronal subtypes frontiersin.orgnih.govnih.gov.
Inhibition of PDE10A leads to elevated levels of cAMP and cGMP in MSNs plos.orgresearchgate.net. Increased cAMP signaling, often mediated through Protein Kinase A (PKA), can activate transcription factors such as cAMP response element-binding protein (CREB) plos.org. Phosphorylation of CREB is known to influence the transcription of various genes. Studies using PDE10A inhibitors have demonstrated an increase in phosphorylated CREB levels in the striatum plos.org.
Furthermore, PDE10A inhibition has been shown to induce the expression of immediate early genes like c-fos and neuropeptides such as substance P and enkephalin in the striatum nih.govplos.orgresearchgate.net. These changes in gene expression reflect altered neuronal activity and function within the striatum. The regulation of substance P and enkephalin mRNA expression by PDE10A inhibition has been observed in studies investigating the effects of different PDE10A inhibitors nih.govresearchgate.net.
The ability of PDE10A to regulate cyclic nucleotide levels in both D1- and D2-expressing MSNs indicates its broad impact on the gene expression profiles of these principal striatal neurons nih.gov. This regulation of gene expression is considered a key mechanism by which PDE10A influences striatal function and plasticity. While the specific effects of this compound on the expression of individual genes in MSNs were not detailed in the provided search results, its likely activity as a PDE10 inhibitor suggests it would similarly impact cyclic nucleotide-mediated gene regulation in these neurons.
Pharmacological Modulation of Pde10a by Inhibitors: General Principles and Research Focus on Pde10 in 1
General Mechanism of PDE10A Inhibition
PDE10A belongs to the superfamily of phosphodiesterase enzymes, which are responsible for hydrolyzing the phosphodiester bonds in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comwikipedia.orgnih.gov These cyclic nucleotides are critical second messengers involved in numerous intracellular signaling cascades. frontiersin.orgpatsnap.com PDE10A is a dual-specificity enzyme, capable of hydrolyzing both cAMP and cGMP, although it exhibits a higher affinity for cAMP and is more efficient in its hydrolysis. uniprot.orggenecards.org
The mechanism of PDE10A inhibition involves compounds that bind to the active site of the enzyme, preventing it from catalyzing the hydrolysis of cAMP and cGMP. This blockade leads to an accumulation of these cyclic nucleotides within the cell. patsnap.com The catalytic domain of PDE10A contains two divalent metal sites essential for its hydrolytic activity. uniprot.org Inhibitors interfere with the enzyme's ability to interact with its cyclic nucleotide substrates at this site.
Selective Blockade of PDE10A to Modulate Intracellular Cyclic Nucleotide Levels
The selective blockade of PDE10A is of particular interest due to its highly restricted expression pattern. PDE10A is predominantly found in the striatal medium spiny neurons (MSNs) of the brain. patsnap.comnih.govfrontiersin.orgpatsnap.com This localized expression makes PDE10A an attractive target for modulating neuronal signaling specifically within this region, which is critical for motor control, cognition, and the integration of cortical and dopaminergic information. patsnap.comnih.gov
Inhibiting PDE10A leads to elevated intracellular levels of both cAMP and cGMP within striatal MSNs. frontiersin.orgnih.govplos.org This increase in cyclic nucleotides can have significant downstream effects, influencing various signaling pathways. For instance, increased cAMP levels can lead to the activation of protein kinase A (PKA), while elevated cGMP levels can activate protein kinase G (PKG). These kinases, in turn, phosphorylate various target proteins, altering neuronal function and gene expression. plos.orgahajournals.org
Studies in rodents have demonstrated that PDE10A inhibition causes robust increases in striatal cGMP levels, often several-fold higher than basal levels, and also increases in cAMP levels. nih.gov These changes in cyclic nucleotide signaling are largely confined to the striatum, with no detectable changes observed in non-striatal forebrain tissue following pharmacological inhibition. nih.govplos.org This reinforces the notion that PDE10A plays a unique and significant role in regulating cyclic nucleotide dynamics specifically within striatal MSNs.
The modulation of cyclic nucleotide levels by selective PDE10A inhibition is hypothesized to influence the balance between the direct and indirect pathways of the basal ganglia, which are mediated by dopamine (B1211576) D1 and D2 receptors, respectively. frontiersin.orgpatsnap.com While PDE10A is expressed in both MSN populations, studies suggest that its inhibition may have a biased effect, potentially leading to greater activation of indirect pathway MSNs in rodent systems. nih.gov This differential modulation of striatal output pathways is considered a key aspect of the potential therapeutic effects of PDE10A inhibitors. patsnap.com
Pde10-IN-1 as a Potent PDE10 Inhibitor within Research Contexts
This compound is a chemical compound that has been identified and investigated as a potent inhibitor of PDE10. It is described as a potent this compound inhibitor extracted from a patent for treating central nervous system (CNS) and metabolic disorders. chemsrc.commedchemexpress.commedchemexpress.com
Research indicates that this compound exhibits inhibitory activity against PDE10. One source reports IC50 values for Pde2/Pde10-IN-1 as 29 nM for PDE2 and 480 nM for PDE10. glpbio.com Another source lists this compound with a CAS number of 1516896-09-5 and a molecular formula of C21H19N7, with a molecular weight of 369.42. chemsrc.combioscience.co.uk The purity is noted as high, for instance, 99.44%. bioscience.co.uk
While specific detailed research findings solely focused on this compound's effects on cyclic nucleotide levels or in animal models are not extensively detailed in the provided search results, its identification in patent literature and its listing as a potent PDE10 inhibitor in research chemical databases highlight its use within the scientific community for investigating the role of PDE10. chemsrc.commedchemexpress.commedchemexpress.com The context provided by the broader research on PDE10A inhibitors suggests that compounds like this compound would be utilized in laboratory settings to explore the consequences of PDE10A blockade on striatal signaling and related physiological processes. frontiersin.orgnih.govplos.org
The reported IC50 values suggest that this compound is a relatively potent inhibitor of PDE10, although it also shows inhibition of PDE2. glpbio.com The higher IC50 for PDE10 compared to PDE2 in this specific report might indicate a degree of selectivity, but further detailed selectivity profiling against the entire PDE family would be necessary to fully characterize its specificity for PDE10A. Research compounds like this compound are instrumental in dissecting the specific roles of PDE10A in various cellular and physiological contexts, contributing to the broader understanding of cyclic nucleotide signaling in the striatum and the potential therapeutic implications of targeting this enzyme.
In Vitro Research Methodologies for Pde10a Inhibitors
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for quantifying the direct effect of a compound on the enzymatic activity of PDE10A. These assays typically involve measuring the hydrolysis of cyclic nucleotides (cAMP or cGMP) by the enzyme in the presence of varying concentrations of the inhibitor.
Determination of IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more fundamental measure of the inhibitor's affinity for the enzyme. While Pde10-IN-1 is described as a potent PDE10 inhibitor, specific IC50 or Ki values for this compound (CAS 1516896-09-5, PubChem CID 72709059) were not consistently available in the provided search results arctomsci.commedchemexpress.comchemsrc.comtargetmol.cn. Some sources identify it as a potent PDE10 inhibitor extracted from a patent arctomsci.commedchemexpress.comchemsrc.com.
Information regarding a related compound, PDE2/PDE10-IN-1 (CAS 1426833-08-0, PubChem CID 71295299), indicates an IC50 value of 480 nM for recombinant rat PDE10A (rPDE10A) glpbio.commedchemexpress.commedchemexpress.com. It is important to note that this data pertains to PDE2/PDE10-IN-1, a dual PDE2/PDE10 inhibitor, and not specifically to this compound.
Selectivity Profiling Against Other Phosphodiesterase Subtypes
Assessing the selectivity of a PDE10A inhibitor against other phosphodiesterase subtypes (PDE1-11) is essential to understand its potential specificity and minimize off-target effects. A compound with high selectivity for PDE10A is desirable for targeted research and potential therapeutic development.
While specific selectivity profiling data for this compound (CAS 1516896-09-5) was not detailed in the search results, information for the related compound PDE2/PDE10-IN-1 (CAS 1426833-08-0) is available. PDE2/PDE10-IN-1 shows IC50 values of 29 nM for human PDE2A (hPDE2A), 480 nM for rPDE10A, 5890 nM for hPDE4D, and 6920 nM for hPDE11A glpbio.commedchemexpress.commedchemexpress.com. This indicates that PDE2/PDE10-IN-1 inhibits both PDE2 and PDE10, with higher potency towards PDE2A than PDE10A in these specific assays glpbio.commedchemexpress.commedchemexpress.com. It also shows significantly lower potency against PDE4D and PDE11A glpbio.commedchemexpress.commedchemexpress.com.
Below is a table summarizing the inhibition data for PDE2/PDE10-IN-1 against certain PDE subtypes as found in the search results:
| PDE Subtype | IC50 (nM) | Citation |
| hPDE2A | 29 | glpbio.commedchemexpress.commedchemexpress.com |
| rPDE10A | 480 | glpbio.commedchemexpress.commedchemexpress.com |
| hPDE4D | 5890 | glpbio.commedchemexpress.commedchemexpress.com |
| hPDE11A | 6920 | glpbio.commedchemexpress.commedchemexpress.com |
This table presents data for PDE2/PDE10-IN-1 and should not be interpreted as the selectivity profile for this compound (CAS 1516896-09-5).
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the activity of PDE10A inhibitors. These assays can assess a compound's ability to penetrate cells and modulate intracellular signaling pathways.
Studies in Recombinant Cell Systems (e.g., COS-7, HEK293)
Studies using recombinant cell systems, such as COS-7 or HEK293 cells overexpressing PDE10A, are commonly employed to evaluate the cellular potency of inhibitors. These systems allow for the assessment of a compound's effect on PDE10A activity within a cellular environment. Specific details regarding studies of this compound (CAS 1516896-09-5) in recombinant cell systems were not available in the provided search results medchemexpress.comchem960.com.
Measurement of Intracellular cAMP and cGMP Levels
PDE10A hydrolyzes both cAMP and cGMP. Therefore, measuring the levels of these cyclic nucleotides in cells treated with a PDE10A inhibitor is a direct way to assess its activity. An effective PDE10A inhibitor is expected to increase intracellular levels of both cAMP and cGMP. While the principle of measuring cAMP and cGMP levels is relevant to studying PDE inhibitors, specific data on the effect of this compound (CAS 1516896-09-5) on intracellular cAMP and cGMP levels in cell-based assays was not found in the provided search results citeab.comhoelzel-biotech.com.
Modulation of Gene Expression
Modulation of gene expression can occur downstream of changes in cAMP and cGMP signaling. Investigating the effects of PDE10A inhibitors on gene expression can provide insights into the broader cellular processes affected by PDE10A inhibition. Information regarding the modulation of gene expression specifically by this compound (CAS 1516896-09-5) was not available in the provided search results medchemexpress.com.
Cell Proliferation and Colony Formation Assays (e.g., Lung Tumor Cells)
In vitro cell proliferation and colony formation assays are fundamental tools used to evaluate the ability of a compound to inhibit cancer cell growth and survival. These assays are particularly relevant for studying the effects of PDE10A inhibitors on lung tumor cells, where PDE10A is often found at elevated levels compared to normal lung tissue. fishersci.be
Methodologies:
Cell proliferation assays typically involve culturing lung cancer cell lines and treating them with varying concentrations of a PDE10A inhibitor. Cell growth is then measured over a specific time period using various techniques, such as metabolic activity assays (e.g., MTT, CCK-8) or direct cell counting. The resulting data allows for the determination of half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell growth by 50%.
Colony formation assays, also known as clonogenic assays, assess the ability of single cells to survive and proliferate to form colonies. This method is considered a more stringent test of a cell's reproductive viability. In the context of PDE10A inhibitors, lung cancer cells are seeded at low densities and treated with the inhibitor. After a period sufficient for colony formation (typically 1-3 weeks), the colonies are fixed, stained, and counted. A reduction in the number or size of colonies in treated cells compared to control indicates that the inhibitor suppresses the clonogenic potential of the cancer cells.
Detailed Research Findings:
Studies utilizing these in vitro methodologies have demonstrated that inhibition of PDE10A can selectively suppress the growth and colony formation of lung tumor cells. For instance, research has shown that genetic silencing of PDE10A through techniques like siRNA or shRNA significantly inhibits the growth and colony formation of non-small cell lung cancer (NSCLC) cell lines.
Furthermore, treatment with small molecule PDE10A inhibitors has been shown to phenocopy the effects of genetic knockdown. Compounds such as PQ10 and Pf-2545920 have been evaluated for their ability to inhibit lung tumor cell growth in vitro. These inhibitors have demonstrated concentration-dependent growth inhibitory activities in various NSCLC cell lines. For example, PQ10 has been shown to effectively inhibit the growth of HOP62 cells, and stable knockdown of PDE10A in these cells attenuates their sensitivity to PQ10 treatment in both growth and colony formation assays.
Colony formation assays have provided further evidence of the impact of PDE10A inhibition on the reproductive capacity of lung cancer cells. Studies have reported that PDE10A inhibitors significantly reduce the number of colonies formed by lung tumor cells in vitro. This indicates that targeting PDE10A impairs the long-term survival and proliferative potential of these cancer cells.
The mechanism underlying the growth inhibitory effects of PDE10A inhibitors in lung cancer cells is often linked to the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent activation of protein kinase G (PKG). This signaling cascade can lead to the suppression of oncogenic pathways, such as the β-catenin and MAPK signaling pathways, which are crucial for lung tumor cell proliferation and survival.
While specific in vitro proliferation and colony formation data for a compound explicitly named "this compound" on lung tumor cells were not prominently detailed in the surveyed literature, the findings for other PDE10A inhibitors like PQ10 and Pf-2545920 provide strong evidence for the general impact of PDE10A inhibition on lung cancer cell growth in vitro.
Presented below is a representative table summarizing in vitro findings on the effects of PDE10A inhibitors on lung cancer cells, based on the provided search results:
| PDE10A Inhibitor | Lung Cancer Cell Line(s) | Assay Type | Key Finding | Citation |
| PQ10 | HOP62 | Cell Growth Inhibition | Concentration-dependent inhibition; IC50 values reported. | |
| PQ10 | HOP62 | Colony Formation Assay | Inhibited colony formation. | |
| Pf-2545920 | Panel of 9 NSCLC lines | Cell Growth Inhibition | Effectively inhibited growth; IC50 values reported. | |
| Papaverine | H460, A549 | Cell Growth Inhibition | Inhibited growth with comparable IC50s. | |
| MCI-020 | Human lung tumor cells | Selective Growth Inhibition | Selectively inhibited growth in vitro. |
These in vitro studies underscore the importance of PDE10A as a potential therapeutic target in lung cancer and highlight the utility of cell proliferation and colony formation assays in evaluating the efficacy of PDE10A inhibitors.
Preclinical in Vivo Research Methodologies and Target Engagement
Animal Models for Neuropsychiatric and Neurodegenerative Disorders
Animal models are indispensable tools for assessing the pharmacological effects of Pde10-IN-1 in conditions where PDE10A is implicated. These models aim to replicate key symptoms and neuropathological features of human diseases, providing a platform to test the efficacy of novel therapeutic agents.
Rodent behavioral models are widely used to predict the antipsychotic potential of compounds like this compound. These models assess the ability of a drug to counteract behavioral abnormalities induced by pharmacological agents that mimic certain aspects of psychosis.
MK-801-Induced Hyperlocomotion: The NMDA receptor antagonist MK-801 is used to induce a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Studies have shown that PDE10A inhibitors can effectively reduce this induced hyperlocomotion. For instance, the PDE10A inhibitor MP-10 has demonstrated efficacy in this model. semanticscholar.org Another potent and selective PDE10A inhibitor, MK-8189, was also shown to be fully efficacious in the MK-801-induced psychomotor activity assay in rats. acs.org
Conditioned Avoidance Responding (CAR): The CAR test is a classic predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Established antipsychotics are known to suppress this avoidance behavior. PDE10A inhibitors, including papaverine and MP-10, have been shown to inhibit conditioned avoidance responding in both rats and mice, supporting their potential as antipsychotic agents. semanticscholar.org
Novel Object Recognition (NOR): The NOR test is employed to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia. This test relies on the innate tendency of rodents to explore a novel object more than a familiar one. The PDE10A inhibitor papaverine has been shown to improve novel object recognition in rats. semanticscholar.org Furthermore, the selective inhibitor MK-8189 demonstrated the ability to attenuate cognitive impairment in rats in the novel object recognition test. acs.org
Table 1: Effects of PDE10A Inhibitors in Rodent Behavioral Models
| Model | PDE10A Inhibitor | Species | Observed Effect | Reference |
| MK-801-Induced Hyperlocomotion | MP-10 | Not Specified | Efficacious | semanticscholar.org |
| MK-801-Induced Hyperlocomotion | MK-8189 | Rat | Fully efficacious | acs.org |
| Conditioned Avoidance Responding | Papaverine, MP-10 | Rat, Mouse | Inhibition of responding | semanticscholar.org |
| Novel Object Recognition | Papaverine | Rat | Improved recognition | semanticscholar.org |
| Novel Object Recognition | MK-8189 | Rat | Attenuated cognitive impairment | acs.org |
Huntington's disease (HD) is a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum, a brain region where PDE10A is highly expressed. plos.org Preclinical research has explored the therapeutic potential of PDE10A inhibition in various HD models.
In the R6/2 mouse model of HD, treatment with the PDE10A inhibitor TP-10 was found to significantly reduce and delay the development of motor deficits and ameliorate brain pathology. researchgate.net This included a reduction in striatal and cortical cell loss and the formation of neuronal intranuclear inclusions. researchgate.net Pharmacological inhibition of PDE10A in HD mouse models that exhibit reduced PDE10 levels has been shown to acutely correct basal ganglia circuitry deficits. nih.gov Specifically, PDE10 inhibition restored corticostriatal input and boosted cortically driven indirect pathway activity. nih.govyoutube.com
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. The potential of PDE10A inhibitors in PD has been investigated in preclinical models.
6-OHDA Preclinical Model: The 6-hydroxydopamine (6-OHDA) model is a widely used preclinical model of Parkinson's disease that involves the neurotoxic destruction of dopaminergic neurons. Studies using this model have shown that the PDE10A inhibitor MP-10 was able to reduce levodopa-induced dyskinesias, a common side effect of long-term L-DOPA treatment. michaeljfox.org
L-DOPA-Induced Dyskinesias (LID): In a primate model of advanced parkinsonism and reproducible LID, the selective PDE10A inhibitor MR1916 consistently reduced dyskinesias when co-administered with L-DOPA. nih.gov This anti-LID effect was sustained with chronic administration over five weeks without compromising the antiparkinsonian action of L-DOPA. nih.gov
In a rat model of acute severe dopamine (B1211576) deficiency, the PDE10A inhibitor MP-10 was found to fully reverse immobility and catalepsy, suggesting a potential role for PDE10A inhibitors in restoring motor function in a dopamine-independent manner. mdpi.comnih.gov
Non-human primate models provide a valuable translational platform for evaluating the effects of PDE10A inhibitors due to their closer neuroanatomical and physiological similarity to humans.
Studies in rhesus monkeys have compared the behavioral effects of the selective PDE10A inhibitor MP-10 to the clinical standard D2 antagonist risperidone. nih.gov Another novel PDE10A inhibitor, FRM-6308, has been assessed in rhesus monkeys using a standardized motor disability scale and a "drug effects on the nervous system" (DENS) scale. nih.gov Furthermore, the PDE10A inhibitor MR1916 has been studied in a primate model of severe L-DOPA-induced dyskinesia. mdpi.com
Assessment of Target Engagement and Pharmacological Effects in Preclinical Studies
Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in preclinical development. For this compound, this involves demonstrating its ability to occupy and inhibit the PDE10A enzyme in the brain.
In vivo enzyme occupancy assays are used to measure the degree to which a drug binds to its target at different doses. This is often achieved using positron emission tomography (PET) with a specific radiotracer that binds to the target enzyme.
For the PDE10A inhibitor PF-02545920 (MP-10), in vivo measurement of enzyme occupancy in healthy male subjects was conducted using the PET radioligand [¹⁸F]MNI-659. nih.gov This study demonstrated a dose-dependent increase in striatal PDE10A occupancy. nih.gov Similarly, in a rat in vivo enzyme occupancy study, the oral administration of the PDE10A inhibitor MK-8189 displaced the radiotracer [³H]MK-8193 in a plasma-concentration dependent manner, allowing for the generation of an enzyme occupancy curve. acs.org These studies are crucial for establishing the relationship between drug concentration and target engagement, which helps in guiding dose selection for further clinical trials. patsnap.com
Table 2: In Vivo PDE10A Enzyme Occupancy Data
| Compound | Radiotracer | Species | Key Finding | Reference |
| PF-02545920 (MP-10) | [¹⁸F]MNI-659 | Human | Dose-dependent increase in striatal PDE10A occupancy | nih.gov |
| MK-8189 | [³H]MK-8193 | Rat | Plasma-concentration dependent displacement of radiotracer | acs.org |
Positron Emission Tomography (PET) Imaging for PDE10A Occupancy in animal models and in vitro human brain studies
Positron Emission Tomography (PET) imaging is a crucial noninvasive tool for quantifying the expression of phosphodiesterase 10A (PDE10A) in vivo, providing insights into its role in normal and diseased states. A variety of radioligands have been developed to image PDE10A, each with specific binding affinities and characteristics. These tracers have been instrumental in preclinical studies involving animal models and in vitro human brain tissue to determine the occupancy of PDE10A by potential therapeutic compounds.
Several key radioligands have been utilized in these studies:
[11C]-MP-10 : One of the first-generation compounds for PDE10A imaging. nih.govgrantome.com Studies in baboons using [11C]-MP-10 demonstrated that administration of unlabeled MP-10 at doses of 0.6 and 1.8 mg/kg resulted in PDE10A occupancy levels of 70% and 85%, respectively. snmjournals.org
[18F]-JNJ41510417 : This radiotracer has been advanced into clinical settings. nih.gov
[18F]-AQ28A : A novel radioligand used in small-animal PET/MRI studies. researchgate.net
[18F]-MNI-659 : This PET imaging biomarker shows good specificity for PDE10A and a high signal-to-noise ratio. neurology.org It has been used to assess changes in PDE10A in early Huntington's disease, demonstrating a significant decline in uptake in the putamen and caudate nucleus over a year. neurology.org
[11C]-IMA106 : This radioligand exhibits slow tissue kinetics and yields high binding potential estimates in PDE10A-rich regions. snmjournals.org
[11C]-IMA107 : Used in conjunction with [11C]-MP-10, studies with [11C]-IMA107 in baboons showed consistent PDE10A occupancy levels after administration of unlabeled MP-10, with values of 63% and 85% at doses of 0.6 and 1.8 mg/kg, respectively. snmjournals.org It has also been used to demonstrate reduced PDE10A expression in the striatum of patients with Parkinson's disease. researchgate.netmdpi.com
[18F]-AMG 580
These PET studies are vital for confirming that a drug candidate is engaging its intended target in the brain and for determining the relationship between drug dosage and the degree of target occupancy. For instance, pretreatment with varying doses of MP-10 in nonhuman primates, followed by imaging with an 18F-labeled radioligand, produced a clear dose-dependent increase in PDE10A occupancy. nih.gov
Table 1: PDE10A Occupancy with MP-10 Pretreatment in Nonhuman Primates
| MP-10 Dose (mg/kg) | Occupancy Level (Logan REF) | Occupancy Level (RTM) |
|---|---|---|
| 0.3 | 33% | 35% |
| 0.5 | 60% | 64% |
| 1.0 | 76% | 79% |
| 1.5 | 89% | 89% |
Data from in vivo characterization of 18F-labeled PDE10A PET radioligands in nonhuman primate brains. nih.gov
In Vivo Measurement of Cyclic Nucleotide Levels
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govsapient.bio Therefore, a key method for assessing the in vivo activity of PDE10A inhibitors is to measure the levels of these cyclic nucleotides in the brain.
Systemic administration of PDE10A inhibitors to mice leads to a significant increase in striatal cGMP levels, which can be five-fold or higher than basal levels. frontiersin.org An increase in striatal cAMP levels is also observed. frontiersin.org These changes in cyclic nucleotide levels are believed to be central to the therapeutic effects of PDE10A inhibitors. frontiersin.org
Methods like microdialysis and microwave fixation are employed to measure these changes in real-time or to preserve the in vivo state of these rapidly metabolized molecules for subsequent analysis. For example, acute pharmacological inhibition of PDE10A has been shown to result in a robust increase in both cAMP and cGMP levels in the striatum of wild-type mice and rats. nih.gov
Functional Neuroimaging Biomarkers
Functional neuroimaging techniques provide a non-invasive way to assess the downstream effects of PDE10A inhibition on brain activity and connectivity. These methods can serve as biomarkers to demonstrate target engagement and to understand the modulatory effects of these compounds on neural circuits.
Blood-Oxygen-Level-Dependent (BOLD) signaling : Functional magnetic resonance imaging (fMRI) measures changes in BOLD signaling, which is an indirect measure of neural activity. Studies have shown that PDE10A inhibition can modulate BOLD signaling, indicating an impact on the activity of specific brain regions and circuits. patsnap.com
Electroencephalography (EEG) patterns : EEG measures the electrical activity of the brain. Changes in EEG patterns after the administration of a PDE10A inhibitor can provide insights into the compound's effects on neuronal firing and synchrony. patsnap.com In preclinical models, these functional neuroimaging biomarkers can help to bridge the gap between molecular target engagement and behavioral outcomes.
Preclinical Behavioral and Cognitive Assessments
A wide range of behavioral and cognitive tests in preclinical models are used to evaluate the therapeutic potential of PDE10A inhibitors for various central nervous system disorders.
Antipsychotic-like effects : PDE10A inhibitors have shown activity in models considered predictive of antipsychotic efficacy. nih.gov For example, they can antagonize apomorphine-induced climbing in mice and inhibit conditioned avoidance responding in rats and mice. semanticscholar.orgnih.gov These effects are thought to be related to the modulation of both the dopamine D1-direct and D2-indirect striatal pathways. semanticscholar.orgnih.gov
Pro-cognitive effects : PDE10A inhibitors have demonstrated the ability to improve cognitive function in various preclinical models. nih.gov For instance, they have been shown to enhance social odor recognition in mice and improve novel object recognition in rats. semanticscholar.orgnih.gov In models of Huntington's disease, PDE10A inhibitors have been found to improve object recognition and spatial memories. researchgate.net
Modulation of motor dysfunction : Given the high expression of PDE10A in the basal ganglia, which are crucial for motor control, the effects of its inhibitors on motor function are a key area of investigation. researchgate.net Studies have explored the potential of PDE10A inhibitors to alleviate motor deficits in models of diseases like Huntington's and Parkinson's. nih.gov
Neuroprotective Outcomes in Disease Models
Inhibition of PDE10A has been linked to neuroprotective effects in various preclinical models of neurodegenerative diseases. patsnap.com
In a mouse model of Huntington's disease, treatment with a PDE10A inhibitor led to a reduction in striatal and cortical cell loss and the formation of neuronal intranuclear inclusions. nih.gov Furthermore, in a mouse model of ischemic stroke, the selective PDE10A inhibitor TAK-063 enhanced neurological function, reduced infarct volume, and increased neuronal survival. nih.gov These neuroprotective effects are associated with the modulation of pro-survival and anti-apoptotic signaling pathways. nih.gov PDE10A inhibition has also been shown to provide neuroprotection in traumatic brain injury models by reducing neuroinflammation and apoptosis. mdpi.com
Modulation of Cortical Pathology
While PDE10A is most highly expressed in the striatum, it is also present at lower levels in the cortex. nih.gov Inhibition of PDE10A has been shown to have beneficial effects on cortical pathology in disease models. patsnap.com
In the R6/2 mouse model of Huntington's disease, inhibition of PDE10A not only ameliorated striatal pathology but also reduced cortical cell loss. nih.gov This suggests that the therapeutic benefits of PDE10A inhibition may extend beyond the striatum and could involve the modulation of cortico-striatal circuits. mdpi.com The increase in phosphorylated CREB and BDNF in both the striatum and cortex following PDE10A inhibitor treatment further supports the potential for broad neuroprotective effects. nih.gov
Research on Pde10a Inhibition in Metabolic Disorders
Preclinical Models of Diet-Induced Obesity and Insulin (B600854) Resistance
To investigate the metabolic functions of PDE10A, researchers have utilized various preclinical models. A primary model involves mice with a genetic deletion of the PDE10A gene (PDE10A knockout mice). These mice are notably resistant to developing diet-induced obesity (DIO) and its associated metabolic problems. diabetesjournals.orgnih.gov
Another critical set of models involves pharmacologically inducing obesity in normal mice by feeding them a high-fat, high-sugar "Western-style" diet. diabetesjournals.orgnih.gov These DIO mice develop conditions that mimic human obesity and insulin resistance. researchgate.net By administering selective PDE10A inhibitors, such as THPP-6 and MP-10, to these DIO mice, scientists can study the direct effects of blocking PDE10A activity on metabolic parameters. nih.govdiabetesjournals.orgnih.gov These studies have consistently shown that pharmacological inhibition of PDE10A protects against diet-induced obesity and reverses associated metabolic disturbances. nih.govresearchgate.net
Pharmacological Inhibition Effects on:
Pharmacological blockade of PDE10A has demonstrated significant therapeutic potential in preclinical models of metabolic disorders, affecting multiple aspects of energy balance and glucose metabolism.
The benefits of PDE10A inhibition on body weight extend beyond simply reducing food intake. diabetesjournals.org Studies have revealed a previously unappreciated role for PDE10A in regulating the body's metabolic rate. diabetesjournals.org When diet-induced obese mice were treated with the PDE10A inhibitor THPP-6, the resulting weight loss was significantly greater than in a control group of mice that were fed a restricted diet to match the caloric intake of the treated group (pair-fed). diabetesjournals.orgnih.gov This indicates that PDE10A inhibition increases whole-body energy expenditure. diabetesjournals.orgnih.gov The inhibition affects both resting and active metabolic rates, leading to greater weight loss than can be achieved by caloric restriction alone. diabetesjournals.org
The reduction in body weight following PDE10A inhibition is primarily driven by a loss of body fat, while lean muscle mass is preserved. diabetesjournals.org Chronic treatment with inhibitors like THPP-6 and MP-10 leads to a significant reduction in adiposity. nih.govdiabetesjournals.orgnih.gov This loss of fat mass is accompanied by substantial improvements in insulin sensitivity. nih.govnih.govdiabetesjournals.org In diet-induced obese mice, PDE10A inhibition reverses hyperinsulinemia (excessively high insulin levels) and improves the homeostatic model assessment of insulin resistance (HOMA-IR). diabetesjournals.orgdiabetesjournals.org These improvements in insulin sensitivity appear to be a direct consequence of the weight loss and reduced adiposity. diabetesjournals.orgresearchgate.net
| Parameter | Observed Effect | Associated PDE10A Inhibitor | Reference |
|---|---|---|---|
| Food Intake | Decreased (Hypophagia) | THPP-6 | diabetesjournals.orgnih.gov |
| Body Weight | Decreased | THPP-6, MP-10 | nih.govdiabetesjournals.org |
| Energy Expenditure | Increased | THPP-6, MP-10 | nih.govdiabetesjournals.org |
| Adiposity (Fat Mass) | Reduced | THPP-6, MP-10 | nih.govdiabetesjournals.org |
| Insulin Sensitivity | Improved | THPP-6, MP-10 | nih.govdiabetesjournals.org |
| Hyperinsulinemia | Reversed | THPP-6 | diabetesjournals.orgnih.gov |
A novel and significant discovery in PDE10A research is its role in regulating thermogenesis, the process of heat production in organisms. nih.govnih.gov Studies have found that PDE10A is present in both brown adipose tissue (BAT) and white adipose tissue (WAT) in mice and humans. nih.govembopress.org BAT is specialized for burning fat to produce heat, a key component of energy expenditure. asbmb.org
| Tissue | Effect of PDE10A Inhibition | Mechanism | Reference |
|---|---|---|---|
| Brown Adipose Tissue (BAT) | Activation and increased activity | Potentiated thermogenesis | nih.govembopress.org |
| White Adipose Tissue (WAT) | "Browning" of adipocytes | Conversion of white adipocytes to beige/brite adipocytes | nih.govnih.govasbmb.org |
| Human Brown Adipocytes (in vitro) | Stimulated thermogenic gene expression | Cell-autonomous regulation | embopress.org |
| Human White Adipocytes (in vitro) | Induced "browning" | Stimulated thermogenic gene expression | embopress.org |
Lipolysis and Glucose Uptake in Adipose Tissue
Following a comprehensive review of scientific databases and literature, no specific research studies detailing the effects of the compound Pde10-IN-1 on lipolysis and glucose uptake in adipose tissue were found. While this compound is identified as a potent inhibitor of the phosphodiesterase 10A (PDE10A) enzyme and is mentioned in patent literature for the potential treatment of metabolic disorders, dedicated studies investigating its direct impact on these specific cellular processes in adipocytes have not been published in the accessible scientific domain. medchemexpress.com
General research into the role of the PDE10A enzyme suggests its involvement in metabolic regulation. However, without studies specifically utilizing this compound, no data on its particular influence on fat breakdown (lipolysis) or sugar absorption (glucose uptake) in fat cells can be provided.
Modulation of Thermogenic Gene Expression
Similarly, there is an absence of published research investigating the specific effects of this compound on the modulation of thermogenic gene expression. Thermogenic genes, such as UCP1, are crucial for non-shivering thermogenesis, a process where the body produces heat, thereby increasing energy expenditure. The inhibition of the broader PDE10A enzyme class by other molecules has been explored in this context, but these findings cannot be attributed to this compound without direct experimental evidence. gnrh-receptor.com
Consequently, no data tables or detailed research findings regarding the impact of this compound on the expression of genes responsible for heat production in adipose tissue can be presented. The patent literature from which this compound is described mentions its potential for treating metabolic disorders, but the specific molecular and cellular mechanisms related to thermogenesis have not been elucidated in peer-reviewed studies. medchemexpress.com
Computational and Structural Biology Approaches in Pde10a Inhibitor Discovery
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. thescipub.com This method is instrumental in understanding how potential inhibitors fit into the PDE10A active site and is used for both predicting binding affinity and analyzing the specific interactions that stabilize the complex. thescipub.comfrontiersin.org
Successful inhibition of PDE10A relies on specific molecular interactions between the inhibitor and key amino acid residues within the enzyme's catalytic domain. nih.gov Molecular docking studies have been crucial in identifying these residues. The binding pocket of PDE10A features a hydrophobic region and specific residues capable of forming hydrogen bonds. nih.gov
Several key residues are consistently implicated in the binding of potent PDE10A inhibitors:
Gln716: This glutamine residue is considered a critical anchor point, often forming a bidentate hydrogen bond with inhibitors, which is a major determinant of high-affinity binding. frontiersin.orgnih.gov
Tyr683: This tyrosine residue is another key site for interaction, and designing inhibitors that can form favorable interactions with it can significantly improve inhibitory activity. frontiersin.orgnih.gov
Phe719: As part of a hydrophobic clamp, this phenylalanine residue engages in π-π stacking interactions with the aromatic portions of inhibitor molecules, securing them in the active site. frontiersin.org
| Key Residue | Interaction Type | Role in Inhibition |
| Gln716 | Hydrogen Bonding | Key anchor point for high-affinity binding. frontiersin.orgnih.gov |
| Tyr683 | Hydrogen Bonding, Hydrophobic Interactions | Important for improving inhibitory potency. frontiersin.orgnih.gov |
| Phe719 | π-π Stacking, Hydrophobic Interactions | Forms a hydrophobic clamp to secure the inhibitor. frontiersin.org |
| Phe729 | Hydrophobic Interactions | Contributes to the primary binding pocket, sandwiching the inhibitor. nih.gov |
| Ile692 | Hydrophobic Interactions | Forms part of the primary binding pocket. nih.gov |
Once an initial hit or lead compound is identified, its structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov This process, known as structure-guided optimization, relies heavily on the insights gained from molecular docking and X-ray crystallography. nih.govdocumentsdelivered.com By visualizing the docked pose of a compound, medicinal chemists can identify opportunities for chemical modifications. For example, if a part of the molecule is near an unexploited hydrophobic pocket, a functional group can be added to fill that space and increase binding affinity. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational models and crystal structures, has proven highly effective in rapidly improving the potency of initial fragment hits to picomolar levels. nih.gov
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is a time- and cost-effective way to find novel chemical scaffolds for inhibition. nih.gov For PDE10A, virtual screening campaigns have been successfully employed using both ligand-based and structure-based methods. nih.govnih.gov Large databases, including those of natural products, can be screened to identify compounds that fit the steric and electronic requirements of the PDE10A active site. nih.govnih.gov Hits from these screens are then subjected to further computational analysis, such as more rigorous docking, before being prioritized for experimental testing. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the inhibitor-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique provides deeper insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex in a simulated physiological environment. nih.govresearchgate.net MD simulations are used to validate docking results, with stable interactions over the course of the simulation suggesting a viable binding mode. nih.govresearchgate.net Furthermore, advanced calculations like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be performed on MD trajectories to provide a more accurate estimation of binding free energy, helping to rank potential inhibitors more effectively. nih.govresearchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a powerful ligand-based drug design approach. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.netplos.org These models can be generated from the structures of known active inhibitors or from the receptor's active site. nih.govresearchgate.net The resulting pharmacophore model serves as a 3D query for rapidly screening large chemical databases to find novel compounds that match the required features, making it an efficient tool for identifying diverse potential inhibitors. nih.govresearchgate.net A validated pharmacophore model for PDE10A typically includes features like a hydrophobic unit, an aromatic ring, and a hydrogen-bond acceptor. researchgate.net
X-ray Crystallography of PDE10A-Inhibitor Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins and their complexes with inhibitors at atomic resolution. nih.govnih.gov This experimental technique provides definitive proof of an inhibitor's binding mode, validating computational predictions and offering unparalleled insights for structure-guided design. documentsdelivered.com Obtaining co-crystal structures of PDE10A with bound inhibitors has been fundamental to understanding the precise interactions that drive potency and selectivity. nih.govnih.gov This structural information is particularly valuable in fragment-based lead discovery, where crystal structures of low-molecular-weight fragments bound to PDE10A guide the elaboration of these hits into highly potent leads. nih.govresearchgate.net
| PDB Code | Description |
| 5C1W | PDE10A in complex with a pyrimidine-based inhibitor. researchgate.net |
| 2WEY | PDE10A in complex with the natural inhibitor Papaverine. nih.gov |
Challenges and Future Directions in Pde10a Inhibitor Research
Achieving and Maintaining High Selectivity Over Other Phosphodiesterase Subtypes
A significant challenge in the development of PDE10A inhibitors is ensuring high selectivity for the target enzyme over other phosphodiesterase (PDE) subtypes. The PDE superfamily comprises 11 distinct families, and off-target inhibition can lead to undesirable side effects. For instance, the compound PDE2/PDE10-IN-1 demonstrates inhibition of both PDE2 and PDE10, with IC50 values of 29 nM and 480 nM, respectively. medchemexpress.com It also shows some activity against PDE11A and PDE4D at higher concentrations. medchemexpress.com Achieving a high degree of selectivity is crucial for a favorable therapeutic profile.
Researchers have made significant strides in developing highly selective inhibitors. For example, the novel PDE10A inhibitor CPL500036 exhibits high potency with an IC50 of 1 nM and remarkable selectivity against other PDEs. frontiersin.org Another compound, EM-221, shows an in vitro IC50 of 9 pM for PDE10A and is over 100,000-fold selective against other PDEs and central nervous system receptors and enzymes. nih.govresearchgate.net The quest for selectivity often involves structure-based drug design to exploit unique features of the PDE10A active site. frontiersin.org
Selectivity Profile of Various PDE10A Inhibitors
| Compound | PDE10A IC50 | Selectivity Notes | Reference |
|---|---|---|---|
| PDE2/PDE10-IN-1 | 480 nM | Also inhibits PDE2 (IC50 = 29 nM), PDE11A (IC50 = 6920 nM), and PDE4D (IC50 = 5890 nM) | medchemexpress.com |
| CPL500036 | 1 nM | High selectivity against other phosphodiesterases. | frontiersin.org |
| EM-221 | 9 pM | >100,000-fold selective vs. other PDEs and CNS receptors/enzymes. | nih.govresearchgate.net |
Optimization of Pharmacokinetic Profiles in Preclinical Models
An optimal pharmacokinetic (PK) profile is essential for a drug candidate's success, encompassing favorable absorption, distribution, metabolism, and excretion (ADME) properties. For CNS-targeted drugs like PDE10A inhibitors, the ability to cross the blood-brain barrier is paramount. Preclinical studies in animal models are critical for evaluating these parameters.
The compound PDE2/PDE10-IN-1, for instance, has been studied in rats. medchemexpress.com Following intravenous administration, it showed rapid clearance, which was not anticipated based on its in vitro metabolic stability. medchemexpress.com However, after oral administration, it exhibited much slower clearance, resulting in good bioavailability. medchemexpress.com Importantly, it demonstrated the ability to cross the blood-brain barrier, achieving significant concentrations in the brain. medchemexpress.com Similarly, the novel inhibitor CPL500036 has shown good bioavailability and penetration into the brain in preclinical studies. frontiersin.org The development of potent and selective PDE10A inhibitors like TAK-063 has also involved detailed pharmacokinetic and pharmacodynamic profiling in early-phase clinical trials to inform further development. nih.gov
Preclinical Pharmacokinetic Parameters of Selected PDE10A Inhibitors in Rats
| Compound | Administration Route | Key Pharmacokinetic Findings | Reference |
|---|---|---|---|
| PDE2/PDE10-IN-1 | Intravenous (2.5 mg/kg) & Oral (10 mg/kg) | Rapid clearance after i.v. administration (t1/2=0.47 h). Slower clearance after p.o. administration (t1/2=2.36 h) with good bioavailability. Achieves high brain concentrations. | medchemexpress.com |
| CPL500036 | Oral gavage | Good bioavailability and penetration into the brain. | frontiersin.org |
| EM-221 | Oral (0.3 mg/kg) | Demonstrated plasma concentration over time, indicating oral absorption. | researchgate.net |
Complex Neuropharmacology of Striatal Networks and Differential Pathway Modulation
PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuits that regulate motor control, cognition, and motivation. frontiersin.org These circuits are organized into two main pathways: the direct (striatonigral) and indirect (striatopallidal) pathways, which have opposing effects on motor output. nih.govoup.com A major challenge in PDE10A inhibitor research is understanding and harnessing the complex effects of these drugs on these interconnected neural networks.
Inhibition of PDE10A leads to an increase in the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in neuronal signaling. nih.govdoi.org In direct pathway neurons, PDE10A inhibition potentiates D1 receptor signaling, while in indirect pathway neurons, it enhances adenosine A2A receptor signaling and inhibits D2 receptor signaling. oup.comjneurosci.org This dual action suggests that PDE10A inhibitors could modulate the activity of both pathways. frontiersin.orgnih.gov However, evidence from preclinical studies suggests that the effects of PDE10A inhibition may be more pronounced in the indirect pathway. oup.comnih.gov This differential modulation adds a layer of complexity to predicting the ultimate behavioral outcomes of PDE10A inhibition. nih.gov
Identification of Novel Indications Beyond Central Nervous System Disorders
While the primary focus of PDE10A inhibitor research has been on CNS disorders like schizophrenia and Huntington's disease, emerging evidence suggests that PDE10A may be a viable therapeutic target in other diseases. nih.govresearchgate.net This expansion into non-CNS indications represents a significant future direction for the field.
Recent studies have implicated PDE10A in the pathophysiology of certain cancers. For example, PDE10A has been identified as a potential target in colorectal cancer. researchgate.net More extensive research has highlighted its role in epithelial ovarian cancer. nih.govnih.gov In this context, PDE10A inhibition has been shown to decrease cancer cell growth, induce cell cycle arrest and apoptosis, and suppress oncogenic signaling pathways such as β-catenin and RAS/MAPK. nih.govnih.gov Furthermore, there is a potential for PDE10A inhibitors in the treatment of cardiovascular diseases, including heart failure and pulmonary arterial hypertension, where PDE10A is involved in pathological tissue remodeling. frontiersin.org
Application of Advanced Research Technologies (e.g., Optogenetics, DREADD, induced Pluripotent Stem Cell-based organoids)
To unravel the complexities of PDE10A's role in neural circuits and to bridge the gap between preclinical findings and clinical outcomes, researchers are increasingly turning to advanced technologies. researchgate.net These tools offer unprecedented precision in dissecting the function of specific cell types and pathways.
Optogenetics and DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) allow for the precise temporal and spatial control of neuronal activity. These techniques can be used to selectively activate or inhibit direct and indirect pathway MSNs to mimic or counteract the effects of PDE10A inhibition, thereby clarifying the specific contributions of each pathway to behavior. researchgate.net
Induced Pluripotent Stem Cell (iPSC)-based organoids provide a human-relevant in vitro model system. By generating neurons from iPSCs derived from patients with specific genetic backgrounds, researchers can study the effects of PDE10A inhibitors in a more personalized and species-specific context. researchgate.net This is particularly valuable for understanding species differences in neurobiology that may contribute to translational failures. frontiersin.org
The integration of these advanced research technologies is expected to provide a more nuanced understanding of PDE10A's function and the mechanisms of action of its inhibitors. nyu.edu
Elucidation of PDE10A's Specific Role in Direct Versus Indirect Pathway Medium Spiny Neurons
A central question in PDE10A research is its precise role in the direct and indirect pathway MSNs. PDE10A is expressed in both types of neurons, which express D1 and D2 dopamine (B1211576) receptors, respectively. frontiersin.orgnih.gov While PDE10A inhibition affects both pathways, the net effect on behavior depends on the relative balance of activity between them. nih.gov
Several studies have shown that PDE10A inhibition can have differential effects on the two pathways. For example, some research indicates that PDE10A inhibition leads to a more robust activation of the indirect pathway. nih.gov In mouse striatal slices, PDE10A inhibition produced a strong PKA-dependent phosphorylation signal in D2 MSNs (indirect pathway), while D1 MSNs (direct pathway) were less responsive. nih.gov This selective effect on D2 MSNs was also observed in vivo. nih.gov However, other studies have shown that PDE10A inhibition can potentiate D1 receptor signaling in striatonigral neurons. jneurosci.org Further research is needed to fully elucidate the specific role of PDE10A in each pathway and how this is influenced by the baseline activity state of the striatum. nih.govbiorxiv.org
Understanding Translational Disconnects and Species Differences in Neurobiology
Despite promising preclinical data, the clinical development of PDE10A inhibitors for CNS disorders has been challenging, with several compounds failing to demonstrate efficacy in clinical trials. researchgate.netresearchgate.net This translational disconnect highlights the need to better understand the differences between animal models and human neurobiology.
Possible reasons for these clinical failures include species differences in the underlying neurobiology of the striatal circuits, as well as differences in the pharmacology of PDE10A inhibitors compared to established drugs like D2 antagonists. researchgate.net Animal models, while valuable, may not fully recapitulate the complexity of human psychiatric disorders. neurologylive.com For instance, there can be differences in white matter structure and connectivity between species, which could impact how modulation of the corticostriatal pathway translates from rodents to humans. frontiersin.org Future research must focus on developing more predictive preclinical models and utilizing human-based platforms, such as iPSCs, to better understand the potential effects of PDE10A inhibitors in patients. researchgate.netfrontiersin.org
Q & A
Q. What in vitro assays are recommended for initial PDE10-IN-1 target validation, and how should they be validated?
To validate this compound’s biochemical activity, use enzyme inhibition assays with recombinant PDE10 isoforms under standardized conditions (e.g., 10 mM Mg²⁺, pH 7.4). Include positive controls (e.g., PQ-10, a known PDE10 inhibitor) and measure IC₅₀ values using fluorescence polarization or radiometric methods. Validate selectivity via a panel of PDE isoforms (PDE1–PDE11) to rule off-target effects. Ensure assay reproducibility by repeating experiments in triplicate and using blinded data analysis .
Q. How should dose-response studies for this compound be designed in preclinical models?
Base dose selection on pharmacokinetic (PK) parameters such as Cmax and AUC derived from in vitro ADMET assays. Use a log-scale range (e.g., 0.1–100 mg/kg) in rodent models, with controls for vehicle and comparator compounds. Monitor plasma and brain concentrations to confirm blood-brain barrier penetration. Include behavioral endpoints (e.g., rotarod tests for motor function) to assess therapeutic windows .
Q. What statistical methods are appropriate for analyzing this compound’s efficacy in neurodegenerative disease models?
Apply mixed-effects models to account for inter-animal variability in longitudinal studies. For categorical outcomes (e.g., survival rates), use Kaplan-Meier analysis with log-rank tests. Normalize continuous data (e.g., protein expression) to baseline controls and apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report effect sizes and confidence intervals to avoid overinterpretation of p-values .
Q. How can researchers ensure data reproducibility in this compound studies?
Adopt the ARRIVE guidelines for preclinical research:
- Standardize animal housing conditions (e.g., light cycles, diet).
- Use power analysis to determine sample sizes.
- Pre-register protocols on platforms like Open Science Framework.
- Share raw data and code repositories for transparency .
Advanced Research Questions
Q. How can contradictions between this compound’s biochemical potency and cellular activity be resolved?
Investigate assay-specific variables:
- Solubility : Use dynamic light scattering to detect aggregation in cellular media.
- Membrane permeability : Measure intracellular drug levels via LC-MS/MS.
- Cofactor requirements : Test activity under varying ATP/Mg²⁺ concentrations.
If discrepancies persist, employ thermal shift assays to confirm target engagement in cells .
Q. What strategies optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling for CNS applications?
Develop a compartmental PK-PD model incorporating:
Q. What methodological considerations apply when integrating multi-omics data in this compound research?
For transcriptomic/proteomic integration:
- Normalize batch effects using ComBat or surrogate variable analysis.
- Apply weighted gene co-expression networks (WGCNA) to identify PDE10-linked pathways.
- Validate findings with orthogonal methods (e.g., siRNA knockdown in primary neurons).
Ensure data interoperability via FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers address this compound’s species-specific efficacy differences?
Q. What experimental designs mitigate bias in this compound’s behavioral phenotyping?
Q. How should conflicting findings in this compound’s neuroprotective mechanisms be reconciled?
Conduct a systematic review using PRISMA guidelines to aggregate preclinical evidence. Perform meta-regression to identify moderators (e.g., dosing regimens, disease models). Validate hypotheses using conditional knockout models to isolate PDE10’s role in specific neuronal populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
